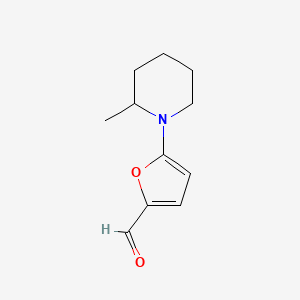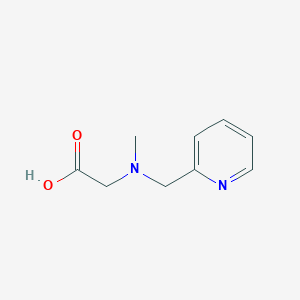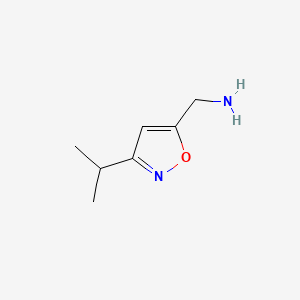
2,4,6-Trimethyl-1H-indole-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 2,4,6-Trimethyl-1H-indole-3-carbaldehyde is a derivative of indole, which is a fundamental scaffold in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are used in the synthesis of various compounds with potential therapeutic applications.
Synthesis Analysis
The synthesis of indole derivatives can be achieved through nucleophilic substitution reactions. For instance, 1-Methoxy-6-nitroindole-3-carbaldehyde has been demonstrated to be a versatile electrophile that reacts regioselectively at the 2-position with different nucleophiles, leading to the formation of 2,3,6-trisubstituted indole derivatives . This method could potentially be adapted for the synthesis of 2,4,6-Trimethyl-1H-indole-3-carbaldehyde by choosing appropriate nucleophiles that introduce the methyl groups at the desired positions on the indole ring.
Molecular Structure Analysis
The molecular structure of indole derivatives can be complex and is often characterized by various spectroscopic techniques. For example, X-ray analysis has been used to determine the molecular structure of 4-trimethylsilyl-1H-1,2,3-triazole-5-carbaldehyde, revealing the s-cis conformation of the carbonyl group relative to the double bond in the heteroring . Similar structural analyses could be applied to 2,4,6-Trimethyl-1H-indole-3-carbaldehyde to elucidate its conformation and stereochemistry.
Chemical Reactions Analysis
Indole derivatives can participate in a variety of chemical reactions. The unexpected formation of a 1H-indole-2-carbaldehyde azine during the synthesis of a cocrystal involving indole-2-carbaldehyde suggests that aldehydes based on the indole ring can engage in azine formation . This reactivity could be relevant for 2,4,6-Trimethyl-1H-indole-3-carbaldehyde, as it may also form azines or other condensation products under suitable reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives like 2,4,6-Trimethyl-1H-indole-3-carbaldehyde are influenced by their molecular structure. The presence of substituents on the indole ring can affect properties such as solubility, melting point, and reactivity. For example, the crystallization of a compound from a reaction involving indole-2-carbaldehyde indicates that solvent choice and hydrogen bonding can significantly impact the solid-state properties of these molecules . The trimethyl groups in 2,4,6-Trimethyl-1H-indole-3-carbaldehyde would likely influence its solubility and may also affect its melting point and stability.
Aplicaciones Científicas De Investigación
Nanocatalysis and Organic Synthesis
2,4,6-Trimethyl-1H-indole-3-carbaldehyde is a versatile compound in organic chemistry, playing a crucial role as a synthon. Its derivatives, specifically indole-3-carbaldehydes, have been used in nanocatalysed synthetic routes for knoevenagel condensation. These methods, such as the grindstone method, offer advantages like excellent yields, short reaction times, high reaction rates, and environmental benefits. The synthesized compounds from these reactions have broad applications due to their active properties, including being lipoxygenase inhibitors, anti-tumour, antimicrobial, and anti-inflammatory agents (Madan, 2020).
Heterocyclic Chemistry
In heterocyclic chemistry, indole-3-carbaldehydes are used to generate novel derivatives through nucleophilic substitution reactions. For instance, 1-Methoxy-6-nitroindole-3-carbaldehyde has been proven to be a versatile electrophile, reacting regioselectively to produce 2,3,6-trisubstituted indole derivatives. Such chemical reactions expand the library of indole-based compounds, which are significant in various scientific applications (Yamada et al., 2009).
Catalysis and Synthesis of Indole Derivatives
The compound is also pivotal in gold-catalyzed cycloisomerizations, leading to the synthesis of 1H-indole-2-carbaldehydes and (E)-2-(iodomethylene)indolin-3-ols. These reactions are crucial for creating a variety of substrates, showcasing the compound's role in synthesizing complex molecular structures (Kothandaraman et al., 2011).
Crystallography and Structural Analysis
The compound and its derivatives are extensively studied in crystallography and structural analysis. X-ray diffraction (XRD), spectroscopic techniques, and density functional theory (DFT) are used to evaluate their molecular structure, bond angles, and lengths. These analyses provide insights into the compound's physical and chemical properties, facilitating its application in various fields such as nonlinear optical (NLO) applications (Tariq et al., 2020).
Medicinal Chemistry and Drug Design
In medicinal chemistry, the compound's derivatives have been used as building blocks for novel drug designs. Research in this area includes the study of molecular docking and interactions with different receptors, exploring the potential of these compounds in therapeutic applications (Fatima et al., 2022).
Propiedades
IUPAC Name |
2,4,6-trimethyl-1H-indole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-7-4-8(2)12-10(6-14)9(3)13-11(12)5-7/h4-6,13H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMMHUDFDMIHNIQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)NC(=C2C=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Trimethyl-1H-indole-3-carbaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{[(Furan-2-ylmethyl)-amino]-methyl}-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one](/img/structure/B1308915.png)
![N-[4-(2-Bromo-ethoxy)-phenyl]-acetamide](/img/structure/B1308922.png)
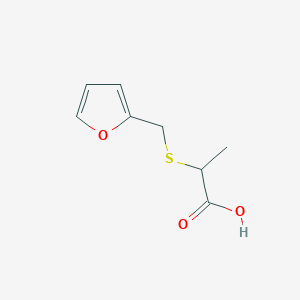

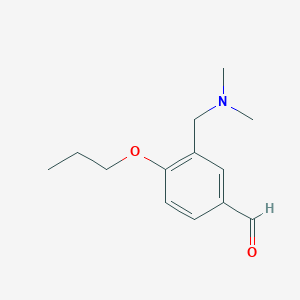
![C-[1-(4-Fluoro-phenyl)-cyclopentyl]-methylamine](/img/structure/B1308936.png)

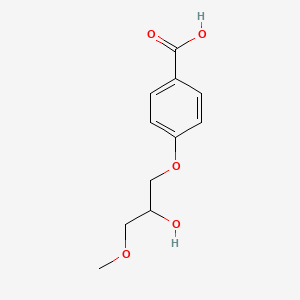
![1-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-ethyl amine](/img/structure/B1308941.png)
